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Compound of Interest

Compound Name: (Z)-Entacapone

Cat. No.: B1234103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of (Z)-
Entacapone. As (Z)-Entacapone is the geometric isomer and a metabolite of Entacapone (the

(E)-isomer), and constitutes a minor component, the majority of the available toxicological data

pertains to the (E)-isomer. Regulatory assessments have considered the toxicological profile of

both isomers to be similar, particularly in terms of acute toxicity. This document summarizes the

key findings from preclinical safety studies, details the experimental protocols for these studies,

and provides visualizations of relevant pathways and workflows.

Quantitative Toxicology Data
The following tables summarize the quantitative data from preclinical toxicology studies of

Entacapone. These findings are considered representative for the safety assessment of (Z)-
Entacapone.

Table 1: Acute Toxicity
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Species
Route of
Administrat
ion

Vehicle
LD50
(mg/kg)

Observed
Effects

Reference

Mouse Oral Not Specified > 2000

Transient

symptomolog

y, no long-

term

changes.

[1]

Rat Oral Not Specified > 2000

Transient

symptomolog

y, no long-

term

changes.

[1]

The acute toxicity of the (Z)-isomer is reported to be similar to that of the (E)-isomer and is

considered low.[1]

Table 2: Repeated Dose Toxicity
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Species Duration Route

Dose
Levels
(mg/kg/da
y)

NOAEL
(mg/kg/da
y)

Key
Findings

Referenc
e

Rat 28-day Oral Up to 600 -

Hyaline

bodies in

the kidneys

of male

rats at the

highest

dose.

[1]

Rat 13-week Oral
Not

Specified
65

Slight

anemia in

high-dose

groups.

[1]

Rat 52-week Oral Up to 400 90

Increased

incidence

of chronic

progressiv

e

nephropath

y and

chronic

myocarditis

in males at

the highest

dose.

[1]

Dog 13-week Oral
Not

Specified
45

Slight

anemia in

high-dose

groups.

[1]

Dog 52-week Oral Not

Specified

80 Slight

anemia in

high-dose

groups;

[1]
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dark-

colored

feces and

yellow-

orange

urine.

Table 3: Carcinogenicity

Species Duration Route
Dose
Levels
(mg/kg/day)

Key
Findings

Reference

Rat 104-week Oral Up to 400

Increased

number of

adenomas

and

carcinomas in

the kidneys of

males,

related to the

male rat-

specific

protein α2μ-

globulin,

which is not

found in

humans.

[1]

Table 4: Reproductive and Developmental Toxicity
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Species Study Type Route
Dose
Levels
(mg/kg/day)

Key
Findings

Reference

Rabbit
Embryo-fetal

Development
Oral Not Specified

Decreased

fetal weight

and a slightly

delayed bone

development

at systemic

exposure

levels within

the

therapeutic

range. Both

levodopa and

combinations

of carbidopa

and levodopa

have caused

visceral and

skeletal

malformation

s in rabbits.

[2]

Experimental Protocols
The following are detailed methodologies for key preclinical toxicology experiments, based on

OECD guidelines, which are standard for regulatory submissions.

Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)
Test System: Typically, young adult female rats are used. A total of five animals are normally

used for each dose level investigated.[3][4]

Housing and Feeding: Animals are housed in standard conditions with controlled

temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided
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ad libitum, except for a brief fasting period before dosing.[3][4]

Dosing: The test substance is administered in a single dose by gavage. The initial dose is

selected from a series of fixed doses (5, 50, 300, 2000, or 5000 mg/kg) based on a sighting

study to identify a dose that produces some signs of toxicity without causing mortality.[3][4]

Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral

changes at least once during the first 30 minutes, periodically during the first 24 hours, and

daily thereafter for a total of 14 days. Body weight is recorded weekly.[5]

Pathology: At the end of the observation period, all animals are subjected to a gross

necropsy.[3][4]

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(OECD 408)

Test System: Young, healthy adult rodents (preferably rats) are used. At least 10 males and

10 females are used in each dose group.[6][7]

Housing and Feeding: Animals are housed under standard laboratory conditions. Diet and

water are provided ad libitum.[7]

Dosing: The test substance is administered daily in graduated doses to several groups for 90

days. At least three dose levels and a control group are used. The route of administration is

typically oral (gavage, diet, or drinking water).[6][7]

Observations: Daily clinical observations are performed. Body weight and food/water

consumption are recorded weekly. Ophthalmoscopy is performed before the study and at

termination. Hematology, clinical biochemistry, and urinalysis are conducted at termination.

[6]

Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of organs

and tissues from all animals in the control and high-dose groups are examined

microscopically.

Carcinogenicity Studies (OECD 451)
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Test System: Typically, rats or mice are used. Each dose group and the concurrent control

group should contain at least 50 animals of each sex.[8][9][10]

Housing and Feeding: Standard housing and feeding conditions are maintained.[10]

Dosing: The test substance is administered daily for a major portion of the animal's lifespan

(e.g., 24 months for rats). At least three dose levels plus a control are used. The route of

administration should be relevant to human exposure.[11]

Observations: Animals are observed daily for clinical signs of toxicity and tumor

development. Body weight and food consumption are recorded regularly.[11]

Pathology: A complete gross necropsy is performed on all animals. Histopathological

examination of all organs and tissues is conducted, with special attention to any lesions.[8][9]

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)
Test System: Cultured mammalian cells, such as L5178Y mouse lymphoma cells or CHO,

V79, or L5178Y cells for the HPRT test.[12][13]

Procedure: Cells are exposed to the test substance, both with and without an exogenous

metabolic activation system (e.g., S9 fraction from rat liver), for a suitable period.[13] At least

four analyzable concentrations are used.[13]

Endpoint Measurement: After exposure, cells are cultured to allow for the expression of

mutations. Mutant frequency is determined by seeding known numbers of cells in a medium

with a selective agent to detect mutant colonies and in a medium without the selective agent

to determine cloning efficiency.[12][13]

Reproduction/Developmental Toxicity Screening Test
(OECD 421)

Test System: Typically, rats are used. Each group should start with at least 10 animals of

each sex.[14][15][16]

Dosing: The test substance is administered in graduated doses to several groups of males

and females. Males are dosed for a minimum of four weeks, and females are dosed
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throughout the study (approximately 63 days).[15][16]

Mating and Observations: Animals are mated. Females are allowed to litter and rear their

pups until at least day 13 post-partum. Observations include effects on mating performance,

fertility, pregnancy and parturition, and offspring survival and growth.[14][17]

Pathology: A gross necropsy and histopathological examination of the reproductive organs

are performed on the parent animals.[15][16]

Visualizations
Signaling Pathway: COMT Inhibition by Entacapone
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Caption: Mechanism of action of Entacapone in inhibiting peripheral COMT.

Experimental Workflow: Carcinogenicity Study
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Caption: General workflow for a 2-year rodent carcinogenicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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